Cas no 325988-92-9 (N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide)

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a structurally complex heterocyclic compound featuring a thiazole core linked to a dichlorothiophene moiety and a pyrrolidine sulfonyl-substituted benzamide group. This compound is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The dichlorothiophene and thiazole components contribute to its electron-rich aromatic system, while the pyrrolidine sulfonyl group enhances solubility and binding affinity. Its well-defined synthetic route and stability under standard conditions make it a viable candidate for further pharmacological exploration. The compound’s modular structure allows for derivatization, enabling structure-activity relationship studies.
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide structure
325988-92-9 structure
Product Name:N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
CAS No:325988-92-9
MF:C18H15Cl2N3O3S3
MW:488.430998086929
CID:5805730
PubChem ID:4259614
Update Time:2025-06-11

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
    • Benzamide, N-[4-(2,5-dichloro-3-thienyl)-2-thiazolyl]-4-(1-pyrrolidinylsulfonyl)-
    • Z56842874
    • 325988-92-9
    • F0789-0007
    • Oprea1_764046
    • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
    • AKOS001020647
    • starbld0001849
    • UPCMLD0ENAT0509-4529:001
    • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
    • Inchi: 1S/C18H15Cl2N3O3S3/c19-15-9-13(16(20)28-15)14-10-27-18(21-14)22-17(24)11-3-5-12(6-4-11)29(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24)
    • InChI Key: DMFJTHHAEOETGK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2C=C(Cl)SC=2Cl)=CS1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 486.9652603g/mol
  • Monoisotopic Mass: 486.9652603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Density: 1.589±0.06 g/cm3(Predicted)
  • pka: 6.29±0.50(Predicted)

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>

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Additional information on N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Professional Introduction to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 325988-92-9)

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 325988-92-9, represents a novel molecular entity with a complex structural framework that combines elements of thiophene, thiazole, and pyrrolidine scaffolds. The intricate arrangement of these heterocyclic rings, coupled with the presence of functional groups such as chloro and sulfonyl substituents, makes this molecule a subject of intense interest for researchers exploring new therapeutic avenues.

The structural motif of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is designed to interact selectively with biological targets, which has led to its investigation in various preclinical studies. The compound's thiophene ring is a key feature, often associated with enhanced binding affinity and selectivity in drug design. Specifically, the 2,5-dichlorothiophenyl moiety introduces electron-withdrawing effects that modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.

Recent advancements in computational chemistry have enabled more precise modeling of the interactions between this compound and biological targets. Studies have shown that the sulfonyl group in N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide plays a crucial role in stabilizing protein-ligand interactions through hydrogen bonding and electrostatic interactions. This has opened up new possibilities for designing molecules with improved pharmacokinetic properties and reduced side effects.

In the realm of drug discovery, the integration of machine learning algorithms has accelerated the identification of potential drug candidates. The structural features of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide have been successfully employed in virtual screening campaigns to identify novel analogs with enhanced efficacy. These computational approaches have not only shortened the timeline for drug development but also provided insights into the structural determinants of biological activity.

The compound's potential applications extend to the treatment of various diseases, including neurological disorders and inflammatory conditions. Preclinical studies have demonstrated promising results in models of neurodegeneration, where N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide exhibits inhibitory effects on key enzymes involved in pathogenic pathways. The ability to modulate these pathways suggests that this molecule could serve as a lead compound for the development of new therapeutic agents.

Furthermore, the synthesis of derivatives of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has been explored to optimize its pharmacological profile. By introducing subtle modifications to the core structure, researchers aim to enhance its solubility, bioavailability, and target specificity. These efforts are part of a broader trend toward personalized medicine, where compounds are tailored to individual patient profiles to maximize therapeutic outcomes.

The role of this compound in medicinal chemistry is further underscored by its potential as a scaffold for future drug development. The combination of heterocyclic rings and functional groups provides a rich chemical space for innovation. Researchers are leveraging this chemical diversity to design molecules that can address unmet medical needs across multiple therapeutic areas.

In conclusion, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-ylyl]-4-(pyrrolidine-la sulfonyl)benzamide (CAS No. 32598892 9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications and derivatives of this compound, it is poised to play a pivotal role in the development of next-generation therapeutics.

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